Butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy]propanoate
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Overview
Description
Butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy]propanoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a butoxy group, a trifluoromethyl pyridine moiety, and a phenoxy propanoate backbone. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy]propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions may vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy]propanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the development of advanced materials and specialty chemicals with specific properties.
Mechanism of Action
The mechanism of action of Butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Butyl butyryllactate: Known for its creamy character and use in flavor and fragrance applications.
Other phenoxy propanoates: These compounds share a similar backbone structure but may have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
Butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy]propanoate is unique due to the presence of the trifluoromethyl pyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H32F3NO6 |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
butyl 2-[2-(1-butoxy-1-oxopropan-2-yl)oxy-5-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]propanoate |
InChI |
InChI=1S/C26H32F3NO6/c1-5-7-13-33-24(31)17(3)21-15-20(36-23-12-9-19(16-30-23)26(27,28)29)10-11-22(21)35-18(4)25(32)34-14-8-6-2/h9-12,15-18H,5-8,13-14H2,1-4H3 |
InChI Key |
CVADIWASSNNXHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)C1=C(C=CC(=C1)OC2=NC=C(C=C2)C(F)(F)F)OC(C)C(=O)OCCCC |
Origin of Product |
United States |
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